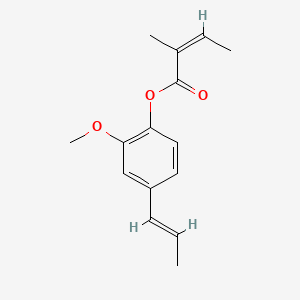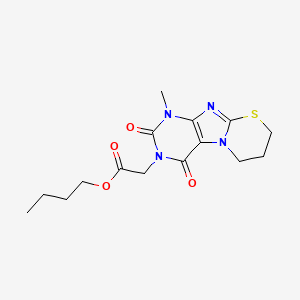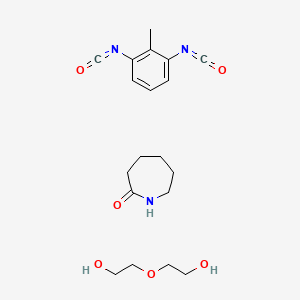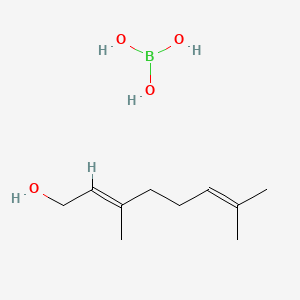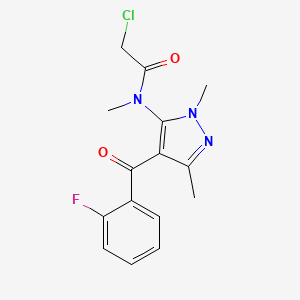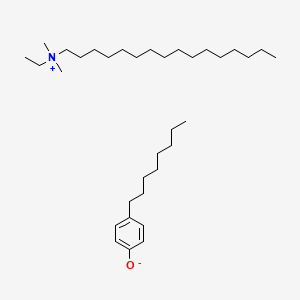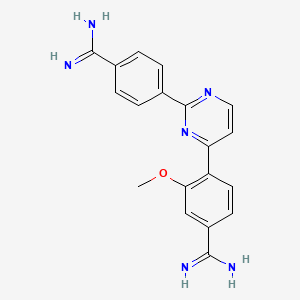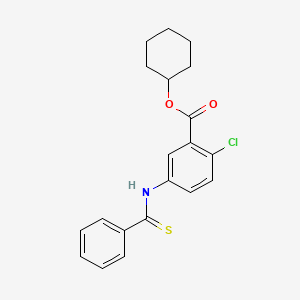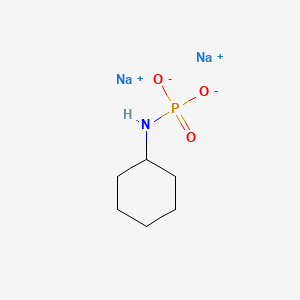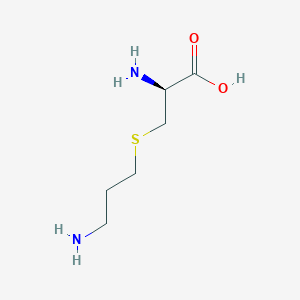![molecular formula C42H60N8O16 B12690682 (Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide CAS No. 84332-30-9](/img/structure/B12690682.png)
(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include a pyrimidine ring, a pyrrolidine moiety, and a methoxy group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: This step involves the alkylation of the pyrimidine ring with a suitable pyrrolidine derivative, often using a strong base such as sodium hydride.
Formation of the (Z)-But-2-enedioic Acid Moiety: This step involves the addition of maleic anhydride to the intermediate compound, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bond in the (Z)-but-2-enedioic acid moiety, converting it to the corresponding alkane.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed in substitution reactions, often under basic conditions.
Major Products
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, the compound’s potential therapeutic effects can be investigated. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.
Mecanismo De Acción
The mechanism of action of (Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-But-2-enedioic acid;2-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide: Similar structure but with a methyl group instead of an ethyl group on the pyrrolidine ring.
(Z)-But-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-ethoxypyrimidine-5-carboxamide: Similar structure but with an ethoxy group instead of a methoxy group on the pyrimidine ring.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide lies in its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
84332-30-9 |
|---|---|
Fórmula molecular |
C42H60N8O16 |
Peso molecular |
933.0 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/2C15H24N4O2.3C4H4O4/c2*1-4-13-16-10-12(15(18-13)21-3)14(20)17-9-11-7-6-8-19(11)5-2;3*5-3(6)1-2-4(7)8/h2*10-11H,4-9H2,1-3H3,(H,17,20);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1- |
Clave InChI |
LFVQKYGOZGKMQE-NADWBWQFSA-N |
SMILES isomérico |
CCC1=NC=C(C(=N1)OC)C(=O)NCC2N(CCC2)CC.CCC1=NC=C(C(=N1)OC)C(=O)NCC2N(CCC2)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.CCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


